Fasciculol E is 3.36-Fold More Acutely Toxic In Vivo Than Its Structural Isomer Fasciculol F
In a direct comparative study, Fasciculol E demonstrated significantly higher acute toxicity in mice compared to its closest structural analog, Fasciculol F. Both compounds are the primary toxic principles of the mushroom Naematoloma fasciculare [1].
| Evidence Dimension | In vivo acute toxicity (LD50) |
|---|---|
| Target Compound Data | LD50 = 50 mg/kg |
| Comparator Or Baseline | Fasciculol F (LD50 = 168 mg/kg) |
| Quantified Difference | 3.36-fold higher toxicity (lower LD50) for Fasciculol E |
| Conditions | Intraperitoneal (i.p.) administration in mice |
Why This Matters
This quantifies a major difference in in vivo toxicity between two nearly identical isomers, making Fasciculol E a more potent tool for studying toxicity mechanisms or for use in assays requiring a stronger toxic response.
- [1] Suzuki, K., Fujimoto, H., & Yamazaki, M. (1983). The toxic principles of naematoloma fasciculare. Chemical and Pharmaceutical Bulletin, 31(6), 2176–2178. View Source
